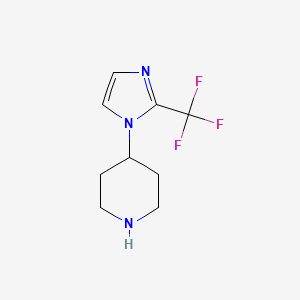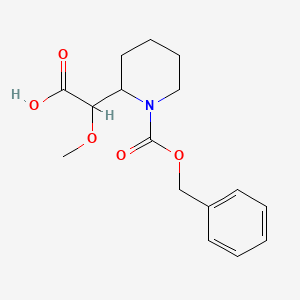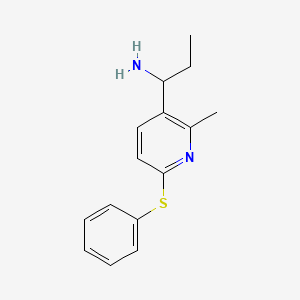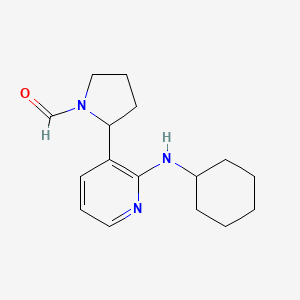
(R)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オンは、キラルなオキサゾリジン-2-オン誘導体です。この化合物は、不斉合成における潜在的な用途とキラル補助剤としての役割により、有機化学の分野で大きな関心を集めています。フッ素原子とオキサゾリジン-2-オン環構造の存在は、この化合物に独特の化学的特性を付与し、さまざまな化学反応において貴重なツールとなっています。
準備方法
合成経路と反応条件
(R)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オンの合成は、通常、(R)-2-アミノ-1-ブタノールと2-フルオロ-2-メチルプロパン酸との反応によって行われます。この反応は、無水条件下で行われ、チオニルクロリドまたは三塩化リンなどの脱水剤をしばしば使用して、オキサゾリジン-2-オン環の形成を促進します。反応混合物は、環化を促進するために加熱され、目的の生成物が生成されます。
工業的生産方法
工業規模では、(R)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オンの生産には、高収率と高純度を確保するために、連続フロープロセスが採用される場合があります。自動反応器の使用と、温度や圧力などの反応条件の精密な制御により、合成を最適化し、副生成物の生成を減らすことができます。
化学反応解析
反応の種類
(R)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて、さまざまな酸化状態の対応するオキサゾリジン-2-オン誘導体を生成することができます。
還元: 還元反応によって、オキサゾリジン-2-オン環を、アミンやアルコールなどの他の官能基に変換することができます。
置換: 化合物中のフッ素原子は、求核置換反応によって、他のハロゲンや官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: ヨウ化ナトリウム (NaI) やtert-ブトキシドカリウム (KOtBu) などの求核剤は、置換反応を促進することができます。
生成される主な生成物
これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によって、より高い酸化状態のオキサゾリジン-2-オン誘導体が生成される場合がある一方で、還元によってアミンやアルコールが生成される場合があります。
科学研究の用途
(R)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オンは、以下を含む幅広い科学研究用途を持っています。
化学: これは、不斉合成におけるキラル補助剤として使用され、エナンチオマー的に純粋な化合物の製造を支援します。
生物学: この化合物のユニークな構造により、生体分子と相互作用することが可能になり、酵素機構やタンパク質-リガンド相互作用の研究に役立ちます。
医学: 新しい医薬品開発において、特にその潜在的な治療用途に関する研究が進んでいます。
産業: これは、ファインケミカルや特殊材料の合成に使用され、高価値製品の製造に貢献しています。
化学反応の分析
Types of Reactions
®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups, such as amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with higher oxidation states, while reduction can produce amines or alcohols.
科学的研究の応用
®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is employed in the synthesis of fine chemicals and specialty materials, contributing to the production of high-value products.
作用機序
(R)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オンが効果を発揮する機序には、酵素や受容体などの分子標的との相互作用が含まれます。フッ素原子とオキサゾリジン-2-オン環構造により、この化合物はこれらの標的と安定な複合体を形成することができ、それらの活性と機能に影響を与えます。関与する特定の経路は、化学合成または生物学的システムにおける用途の文脈によって異なります。
類似の化合物との比較
類似の化合物
(S)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オン: この化合物のエナンチオマーで、化学的特性は似ていますが、立体化学が異なります。
4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オン: 両方のエナンチオマーを含むラセミ体混合物です。
4-(2-メチルプロピル)オキサゾリジン-2-オン: フッ素原子が欠如している類似の化合物で、化学反応性が異なります。
独自性
(R)-4-(2-フルオロ-2-メチルプロピル)オキサゾリジン-2-オンは、キラルな性質と、独特の化学的特性を付与するフッ素原子の存在により、ユニークです。これらの特徴は、特に立体化学と反応性が重要な不斉合成やその他の用途において、非常に価値があります。
類似化合物との比較
Similar Compounds
(S)-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one: The enantiomer of the compound, with similar chemical properties but different stereochemistry.
4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one: The racemic mixture containing both enantiomers.
4-(2-Methylpropyl)oxazolidin-2-one: A similar compound lacking the fluorine atom, resulting in different chemical reactivity.
Uniqueness
®-4-(2-Fluoro-2-methylpropyl)oxazolidin-2-one is unique due to its chiral nature and the presence of the fluorine atom, which imparts distinct chemical properties. These features make it particularly valuable in asymmetric synthesis and other applications where stereochemistry and reactivity are crucial.
特性
分子式 |
C7H12FNO2 |
|---|---|
分子量 |
161.17 g/mol |
IUPAC名 |
(4R)-4-(2-fluoro-2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H12FNO2/c1-7(2,8)3-5-4-11-6(10)9-5/h5H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 |
InChIキー |
MHSZLVOTZJKVKZ-RXMQYKEDSA-N |
異性体SMILES |
CC(C)(C[C@@H]1COC(=O)N1)F |
正規SMILES |
CC(C)(CC1COC(=O)N1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




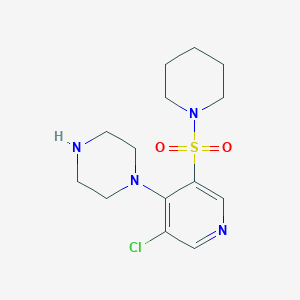
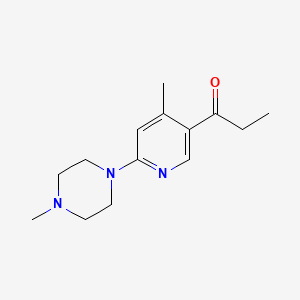

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)
